

Cefalonium Hydrate: A First-Generation Cephalosporin in Focus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefalonium hydrate

Cat. No.: B12057631

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

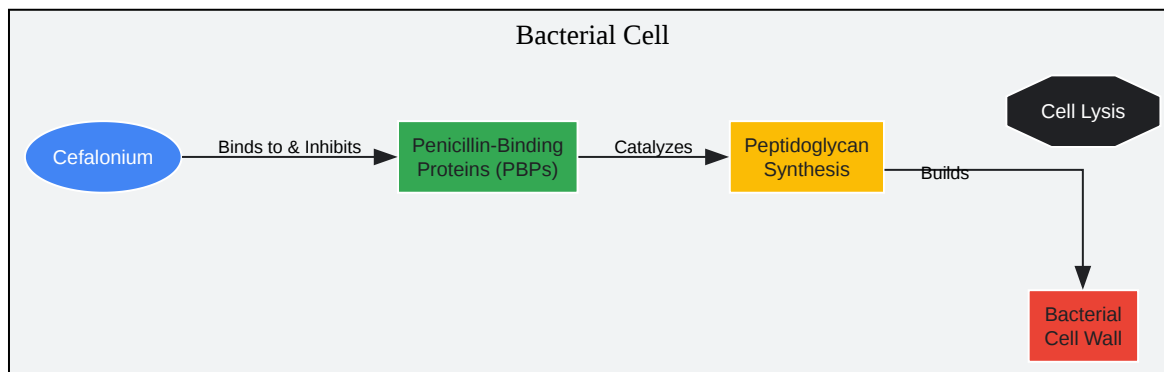
Cefalonium, a first-generation cephalosporin antibiotic, has carved a niche in veterinary medicine, particularly in the management of bovine mastitis.^[1] As a member of the β -lactam class of antibiotics, its efficacy is rooted in the disruption of bacterial cell wall synthesis. This guide provides a comprehensive technical overview of **cefalonium hydrate**, delving into its mechanism of action, spectrum of activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Core Attributes of Cefalonium Hydrate

Cefalonium is a semi-synthetic cephalosporin characterized by its broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.^[2] It is particularly effective against the common pathogens associated with bovine mastitis.^{[1][2]}

Mechanism of Action

The bactericidal action of cefalonium, like other β -lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis. The primary target is the penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, cefalonium disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Cefalonium.

Data Presentation

Antimicrobial Spectrum and Potency

The in vitro activity of cefalonium is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for cefalonium and other first-generation cephalosporins against key mastitis pathogens.

Organism	Cefalonium MIC (µg/mL)	Cephapirin MIC (µg/mL)	Cefazolin MIC (µg/mL)
Staphylococcus aureus	0.125 (Mode)	0.25 (Mode)	0.5 (Mode)
Streptococcus uberis	Data not readily available	Data not readily available	Data not readily available
Escherichia coli	Data not readily available	Data not readily available	Data not readily available
Coagulase-negative staphylococci	Data not readily available	0.12 (MIC90)	Data not readily available

Note: Comprehensive MIC50 and MIC90 data for cefalonium against a wide range of mastitis pathogens are not consistently available in the public domain. The provided data is based on available research.

Pharmacokinetic Profile

Definitive pharmacokinetic studies of cefalonium in cattle following intramammary administration are limited.[2][3] However, existing data from studies involving radiolabelled cefalonium provide some insights into its absorption and excretion.

Parameter	Observation
Absorption	Slow but extensive absorption from the udder.[3]
Distribution	Mean blood concentration of radioactivity remained fairly constant for approximately 10 days after dosing, suggesting prolonged absorption.[3]
Metabolism	Information not available.
Excretion	Primarily excreted in the urine.[3]
Half-life (Serum)	Not determined in definitive studies in cattle.[2][3]
Cmax (Peak Concentration)	Not determined.
Tmax (Time to Peak Concentration)	Not determined.

It is important to note the lack of comprehensive pharmacokinetic data for cefalonium in the target species, which is a limitation in optimizing dosing regimens.

Clinical Efficacy

Cefalonium is primarily used as a dry cow therapy to treat existing subclinical infections and prevent new intramammary infections during the dry period. Clinical trials have demonstrated its efficacy in this application.

Pathogen	Cure Rate (%)
Staphylococcus aureus	>90%
Streptococcus agalactiae	>90%
Streptococcus dysgalactiae	100% [4]
Streptococcus uberis	>90%
All major pathogens	91.9% - 97.1% [4]

Cure rates are from a randomized, controlled therapeutic trial assessing the efficacy of different dry-cow therapy regimens.[\[4\]](#)

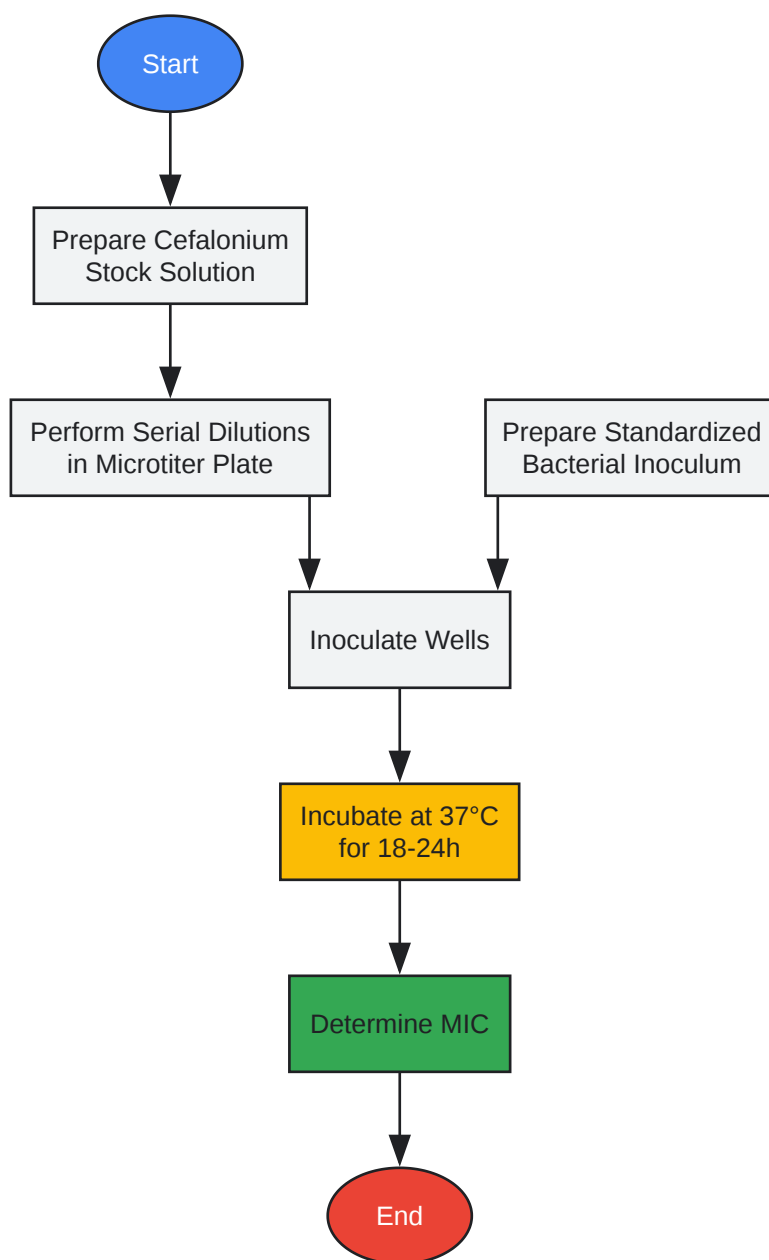
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Protocol:

- Preparation of Antibiotic Stock Solution: Prepare a stock solution of **ceftiofur sodium** in a suitable solvent.
- Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (MHB).
- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.



[Click to download full resolution via product page](#)

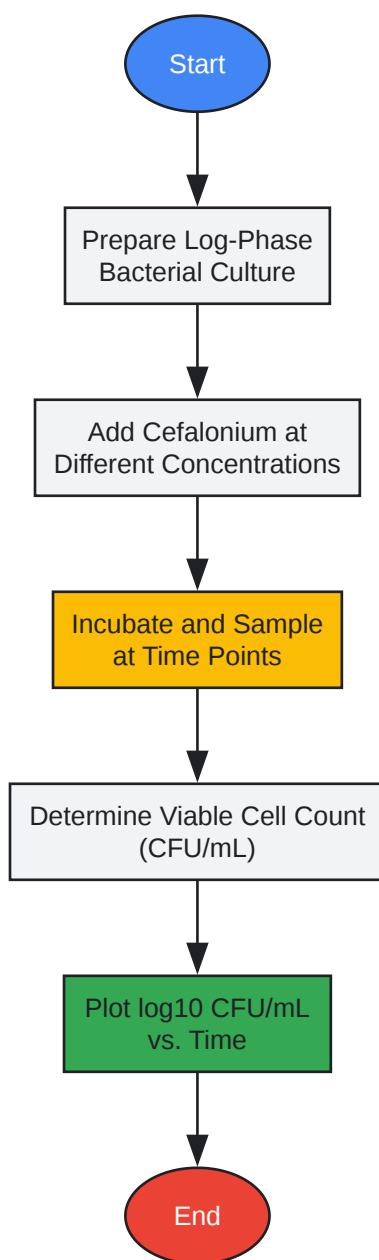
Caption: Workflow for MIC determination.

Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

- Culture Preparation: Grow the test organism in a suitable broth to the logarithmic phase.
- Antibiotic Addition: Add cefalonium at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. A no-antibiotic control is also included.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
- Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).
- Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration.



[Click to download full resolution via product page](#)

Caption: Workflow for Time-Kill Curve Assay.

Conclusion

Cefalonium hydrate remains a relevant first-generation cephalosporin, particularly for the control of bovine mastitis. Its established mechanism of action and proven clinical efficacy underscore its value in veterinary medicine. However, a notable gap exists in the comprehensive understanding of its pharmacokinetic profile in cattle. Further research to

elucidate these parameters would be invaluable for optimizing treatment protocols and ensuring the continued responsible use of this important antibiotic. The experimental protocols detailed in this guide provide a framework for future research and a deeper understanding of cefalonium's antimicrobial properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. msd-animal-health.co.in [msd-animal-health.co.in]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]
- 4. animalhealthreview.co.nz [animalhealthreview.co.nz]
- To cite this document: BenchChem. [Cefalonium Hydrate: A First-Generation Cephalosporin in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057631#cefalonium-hydrate-s-role-as-a-first-generation-cephalosporin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com